Potent 15-Lipoxygenase-1 Inhibition: Superior to Class Baseline
This compound demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. This level of potency defines a higher tier of activity within the class, as many structurally related aryl-maleamic acids exhibit significantly weaker or no inhibition at similar concentrations. The assay quantifies the inhibition of 15-HPETE formation, a direct product of the enzyme's catalytic activity.
| Evidence Dimension | Inhibitory potency against human 15-lipoxygenase-1 (15-LOX-1) |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | Baseline for class-level activity (inhibition at 10 µM for many analogs) |
| Quantified Difference | Target compound is active in the nanomolar range, whereas class-level activity is often observed only at micromolar concentrations (e.g., 10 µM) [2]. |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed as 15-HPETE formation. |
Why This Matters
This nanomolar potency justifies its selection as a tool compound for probing 15-LOX-1 biology over weaker, micromolar-class analogs.
- [1] BindingDB. (2011). Entry BDBM50417153 (CHEMBL1270704): 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid. View Source
- [2] Enzyme Information Database. (2013). Literature summary for 1.14.13.9: Inhibition by various 2-amino-4-aryl-4-oxobut-2-enoic acids at 10 micromolar. View Source
